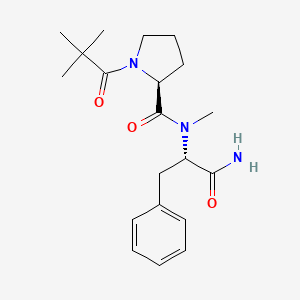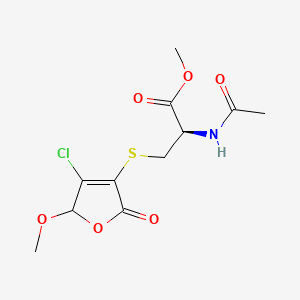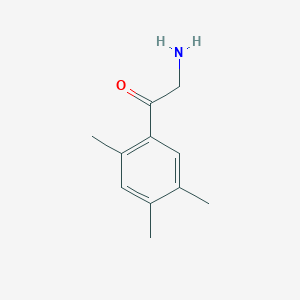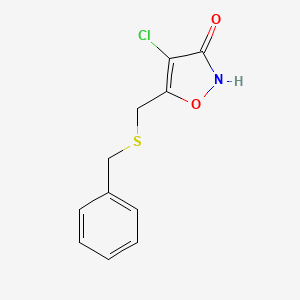![molecular formula C17H18N4O5 B12904611 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 919482-02-3](/img/structure/B12904611.png)
7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, nitro, morpholinopropoxy, and carbonitrile groups.
Preparation Methods
The synthesis of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves multiple steps, typically starting with the quinoline core. The synthetic route often includes nitration, hydrolysis, and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the nitro group to an amine.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving quinoline derivatives.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile include other quinoline derivatives, such as:
Gefitinib: Used to treat lung cancer by targeting mutant proteins in malignant cells.
Erlotinib: Another quinoline derivative with similar applications in cancer treatment.
The uniqueness of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
919482-02-3 |
|---|---|
Molecular Formula |
C17H18N4O5 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
7-(3-morpholin-4-ylpropoxy)-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H18N4O5/c18-10-12-11-19-14-9-16(15(21(23)24)8-13(14)17(12)22)26-5-1-2-20-3-6-25-7-4-20/h8-9,11H,1-7H2,(H,19,22) |
InChI Key |
ZJDPUIAHFIJLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)NC=C(C3=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)

![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)






![3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole](/img/structure/B12904616.png)

![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
